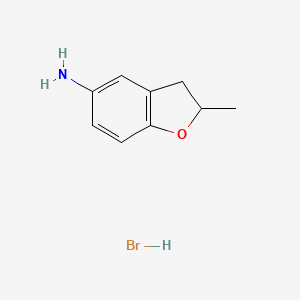

(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

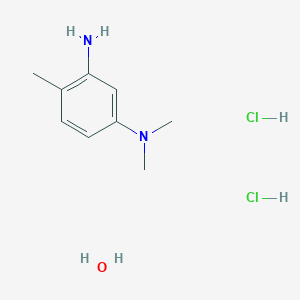

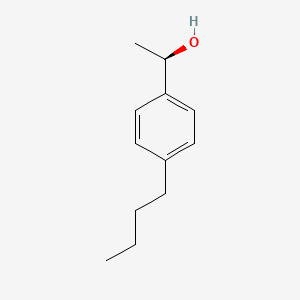

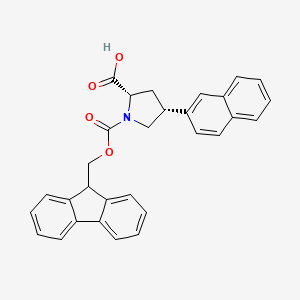

“(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide” is a chemical compound with the empirical formula C9H12BrNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of this compound is 230.10 . The SMILES string representation of the molecule isNC1=CC=C (OC (C)C2)C2=C1. [H]Br . Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 230.10 . The SMILES string representation of the molecule isNC1=CC=C (OC (C)C2)C2=C1. [H]Br .

Applications De Recherche Scientifique

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential as natural drug lead compounds has attracted significant attention from chemical and pharmaceutical researchers worldwide. Novel benzofuran compounds with anti-hepatitis C virus activity and anticancer agents have been developed, showcasing the therapeutic potential of these compounds in treating diseases. Novel methods for constructing benzofuran rings have also been discovered, highlighting the versatility of these compounds in drug synthesis and development (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives play a vital role as pronounced inhibitors against various diseases, viruses, fungus, microbes, and enzymes. Their unique structural features and wide array of biological activities make them a privileged structure in the field of drug discovery, especially for designing efficient antimicrobial agents. The development of benzofuran-based compounds as antimicrobial agents is an area of ongoing research, with the potential to address antibiotic resistance and develop new therapeutic agents (Hiremathad et al., 2015).

Anticancer and Enzyme Inhibitory Activities

Benzofuran compounds have shown significant promise in anticancer research. They serve as fundamental units in numerous bioactive heterocycles with a broad range of biological activities. Some benzofuran derivatives are known to possess unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. These compounds have potent applications not only in pharmaceuticals but also in agriculture and polymers, indicating their versatility and potential for wide-ranging applications (Dawood, 2019).

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This suggests that there could be potential future research directions involving this compound.

Propriétés

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPVWUMFMBANGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)